molecular formula C10H20N2O3 B2963906 tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate CAS No. 1622091-60-4

tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate

Cat. No.: B2963906
CAS No.: 1622091-60-4
M. Wt: 216.281
InChI Key: IKOFBENHDYRWLW-UHFFFAOYSA-N
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Description

Tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an oxetane ring, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(aminomethyl)oxetan-3-yl)methanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Strong nucleophiles such as sodium azide or iodide ions, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted oxetanes or carbamates.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, while the aminomethyl group can engage in ionic interactions. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.

Comparison with Similar Compounds

  • Tert-Butyl 3-(aminomethyl)phenylcarbamate: Similar structure but with a phenyl ring instead of an oxetane ring.

  • Tert-Butyl (3-(aminomethyl)benzyl)carbamate: Similar structure but with a benzyl group instead of an oxetane ring.

Uniqueness: The presence of the oxetane ring in tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate provides unique chemical and physical properties compared to its analogs. The oxetane ring contributes to the rigidity and stability of the molecule, which can influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFBENHDYRWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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